Cas no 928713-06-8 (2-Chloro-N-2-(1H-indol-3-yl)ethylpropanamide)

2-Chloro-N-2-(1H-indol-3-yl)ethylpropanamide is a synthetic organic compound featuring an indole moiety linked to a chloro-substituted propanamide group. This structure confers potential reactivity and binding affinity, making it a valuable intermediate in pharmaceutical and biochemical research. The chloro substituent enhances electrophilic properties, facilitating further functionalization, while the indole core contributes to interactions with biological targets, such as enzymes or receptors. Its well-defined chemical properties and stability under controlled conditions make it suitable for use in medicinal chemistry, particularly in the development of novel bioactive molecules. The compound’s purity and structural specificity ensure reproducibility in synthetic applications.
2-Chloro-N-2-(1H-indol-3-yl)ethylpropanamide structure
928713-06-8 structure
Product Name:2-Chloro-N-2-(1H-indol-3-yl)ethylpropanamide
CAS No:928713-06-8
MF:C13H15ClN2O
MW:250.724002122879
MDL:MFCD09673373
CID:858369
PubChem ID:16495690
Update Time:2025-05-19

2-Chloro-N-2-(1H-indol-3-yl)ethylpropanamide Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide
    • AKOS BB488
    • PROPANAMIDE, 2-CHLORO-N-[2-(1H-INDOL-3-YL)ETHYL]-
    • Propanamide,2-chloro-N-[2-(1H-indol-3-yl)ethyl]
    • AKOS000103155
    • DTXSID00586218
    • CS-0244495
    • 928713-06-8
    • Z248486980
    • EN300-27932
    • 2-Chloro-N-2-(1H-indol-3-yl)ethylpropanamide
    • MDL: MFCD09673373
    • Inchi: 1S/C13H15ClN2O/c1-9(14)13(17)15-7-6-10-8-16-12-5-3-2-4-11(10)12/h2-5,8-9,16H,6-7H2,1H3,(H,15,17)
    • InChI Key: FUGAXVJSGRGEBU-UHFFFAOYSA-N
    • SMILES: ClC(C)C(NCCC1=CNC2C=CC=CC1=2)=O

Computed Properties

  • Exact Mass: 250.08700
  • Monoisotopic Mass: 250.0872908g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 44.9Ų

Experimental Properties

  • PSA: 44.89000
  • LogP: 2.84480

2-Chloro-N-2-(1H-indol-3-yl)ethylpropanamide Security Information

2-Chloro-N-2-(1H-indol-3-yl)ethylpropanamide Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Chloro-N-2-(1H-indol-3-yl)ethylpropanamide Pricemore >>

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Additional information on 2-Chloro-N-2-(1H-indol-3-yl)ethylpropanamide

Professional Introduction to 2-Chloro-N-2-(1H-indol-3-yl)ethylpropanamide (CAS No. 928713-06-8)

2-Chloro-N-2-(1H-indol-3-yl)ethylpropanamide, with the CAS number 928713-06-8, is a significant compound in the field of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a chloro group and an indole moiety in its structure suggests a rich chemical reactivity, making it a valuable candidate for further exploration in medicinal chemistry.

The compound's structure, featuring a propanamide backbone linked to an indole ring, positions it as a versatile intermediate in the synthesis of more complex molecules. The 2-chloro substituent enhances its reactivity, allowing for various functionalization strategies that can be exploited in the design of novel therapeutic agents. This feature is particularly intriguing for researchers looking to develop small-molecule inhibitors or modulators targeting specific biological pathways.

In recent years, there has been a growing interest in indole derivatives due to their broad spectrum of biological activities. Indole compounds are known for their role in various pharmacological contexts, including antimicrobial, anti-inflammatory, and anticancer applications. The incorporation of an indole ring into the structure of 2-Chloro-N-2-(1H-indol-3-yl)ethylpropanamide not only contributes to its pharmacological potential but also opens up avenues for structural optimization.

One of the most promising areas of research involving this compound is its potential as a precursor in the synthesis of targeted therapeutics. The indole moiety, known for its ability to interact with biological targets such as enzymes and receptors, makes it an ideal scaffold for drug design. Researchers have been exploring ways to leverage this scaffold to develop molecules that can selectively modulate biological processes relevant to diseases such as cancer and neurological disorders.

The chloro group on the nitrogen atom further enhances the compound's utility as a synthetic intermediate. Chloro-substituted amides are commonly used in medicinal chemistry due to their reactivity in nucleophilic substitution reactions, which can be harnessed to introduce various functional groups into the molecule. This flexibility allows chemists to tailor the properties of the final drug candidates by modifying different parts of the molecule while retaining the core indole-propanamide structure.

Recent advancements in computational chemistry have also contributed to the study of 2-Chloro-N-2-(1H-indol-3-yl)ethylpropanamide. Molecular modeling techniques have enabled researchers to predict the binding modes of this compound with potential target proteins, providing insights into its mechanism of action. These studies have helped identify key interactions that can be optimized to enhance binding affinity and selectivity, which are crucial factors in drug development.

In addition to its synthetic utility, 2-Chloro-N-2-(1H-indol-3-yl)ethylpropanamide has shown promise in preclinical studies. Initial experiments have demonstrated its ability to modulate certain biological pathways, suggesting potential therapeutic applications. For instance, studies have indicated that derivatives of this compound may exhibit inhibitory effects on enzymes involved in cancer cell proliferation. These findings have sparked interest among researchers who are looking for novel ways to address this challenging disease.

The development of new drugs often involves a multi-step process that requires careful optimization of chemical structures. 2-Chloro-N-2-(1H-indol-3-yl)ethylpropanamide serves as a valuable building block in this process. By systematically modifying its structure, researchers can explore different pharmacological profiles and identify compounds with improved efficacy and safety profiles. This iterative approach is essential for bringing new therapeutic agents from laboratory research to clinical application.

The role of interdisciplinary collaboration cannot be overstated in advancing our understanding and utilization of compounds like 2-Chloro-N-2-(1H-indol-3-yl)ethylpropanamide. Chemists work hand-in-hand with biologists and pharmacologists to translate chemical discoveries into tangible benefits for patients. This collaborative effort ensures that research is not only scientifically rigorous but also clinically relevant, ultimately leading to more effective treatments for various diseases.

As research continues to evolve, new methodologies and technologies will further enhance our ability to study and utilize this compound. Innovations in synthetic chemistry, computational modeling, and high-throughput screening will provide researchers with powerful tools to explore the full potential of 2-Chloro-N-2-(1H-indol-3-yl)ethylpropanamide and related derivatives. These advancements will pave the way for more efficient drug discovery processes and accelerate the development of next-generation therapeutics.

In conclusion, 2-Chloro-N-2-(1H-indol-3-yl)ethylpropanamide (CAS No. 928713-06-8) represents a promising compound with significant potential in pharmaceutical research and development. Its unique structural features and biological activities make it an attractive candidate for further exploration. As our understanding of this molecule grows, so too does the likelihood that it will play a crucial role in the discovery and development of new therapeutic agents that improve human health.

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